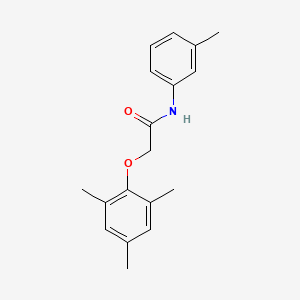

2-(mesityloxy)-N-(3-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives typically involves acetylation reactions, where an amine reacts with an acyl chloride or anhydride in the presence of a base. A similar process could be involved in synthesizing 2-(mesityloxy)-N-(3-methylphenyl)acetamide, involving the acetylation of N-methylaniline derivatives under specific conditions to yield the target compound. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves acetylation, esterification, and ester interchange steps to achieve high yields (Zhou & Shu, 2002).

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be characterized using spectroscopic methods such as IR, MS, and NMR. These techniques provide insights into the functional groups present and the overall molecular geometry. X-ray crystallography can further elucidate the crystal structure, revealing intermolecular interactions and conformational details (Lazareva et al., 2017).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, including silylation, which introduces silyl groups into the molecule, affecting its reactivity and properties. Such modifications can lead to the formation of heterocyclic compounds or alter the compound's hydrolytic stability (Nikonov et al., 2016).

Aplicaciones Científicas De Investigación

Chemoselective Acetylation and Synthesis : One study explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This process utilized Novozym 435 as a catalyst and involved studying various acyl donors. Vinyl acetate was found to be the best acyl donor for this reaction, contributing to kinetically controlled synthesis. The study provides insight into the process optimization, mechanism, and kinetics of this reaction (Magadum & Yadav, 2018).

Metabolism Studies : Another research focused on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is significant for understanding the metabolic pathways and potential risks associated with these compounds (Coleman et al., 2000).

Silylation and Heterocyclic Formation : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes was studied, leading to the formation of silaheterocyclic benzoxazasiloles and cyclic benzodioxazasilepines. This research contributes to the understanding of the structural and property changes resulting from silylation reactions (Lazareva et al., 2017).

Anticonvulsant Activity : A study on the preparation and anticonvulsant activity of a series of functionalized alpha-heteroatom-substituted amino acids provides insights into potential therapeutic applications of related acetamide derivatives (Kohn et al., 1991).

Flavouring Applications : The scientific opinion on Flavouring Group Evaluation 411 examined the implications for human health of a related flavouring substance, 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide. This study assessed its safety as a flavouring substance in food (Younes et al., 2018).

Opioid Agonist Research : Research on a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, substituted at the carbon adjacent to the amide nitrogen, evaluated their biological evaluation as opioid kappa agonists. This study is crucial for understanding the pharmacological properties of these compounds (Barlow et al., 1991).

Propiedades

IUPAC Name |

N-(3-methylphenyl)-2-(2,4,6-trimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-12-6-5-7-16(10-12)19-17(20)11-21-18-14(3)8-13(2)9-15(18)4/h5-10H,11H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQPBSNFHGNZNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-isopropyl-4-methyl-N-[2-(5-methyl-2-thienyl)ethyl]-1,3-thiazole-5-carboxamide](/img/structure/B5577811.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)

![(3R*,4R*)-1-[3-(3-methoxyphenyl)propanoyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5577850.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-(3-pyridinyl)propanamide dihydrochloride](/img/structure/B5577857.png)

![3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B5577868.png)

![2-{2-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-oxoethyl}-5,6-dimethylpyridazin-3(2H)-one](/img/structure/B5577874.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5577910.png)

![1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5577915.png)

![4-methyl-2-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5577921.png)

![methyl 2-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoate](/img/structure/B5577927.png)